molecular formula C16H14N4O2S B269960 2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]-1-(4-phenoxyphenyl)ethanone

2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]-1-(4-phenoxyphenyl)ethanone

Cat. No. B269960
M. Wt: 326.4 g/mol
InChI Key: JSKRYOMKROEMEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]-1-(4-phenoxyphenyl)ethanone is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the tetrazole family and has been found to possess unique properties that make it useful in a variety of research applications.

Mechanism of Action

The exact mechanism of action of 2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]-1-(4-phenoxyphenyl)ethanone is not fully understood. However, studies have suggested that this compound may work by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]-1-(4-phenoxyphenyl)ethanone has a range of biochemical and physiological effects. These include the ability to inhibit the activity of certain enzymes, reduce inflammation, and induce apoptosis in cancer cells. Additionally, this compound has been found to have a low toxicity profile, making it a potentially safe and effective therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]-1-(4-phenoxyphenyl)ethanone in lab experiments is its potent anti-inflammatory and anti-tumor properties. This makes it a useful tool for studying the mechanisms of disease development and progression. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.

Future Directions

There are several potential future directions for research involving 2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]-1-(4-phenoxyphenyl)ethanone. One possible direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the investigation of the underlying mechanisms of action of this compound, which could lead to the development of new therapeutic targets. Additionally, research could be conducted to optimize the synthesis method for this compound, making it more accessible for use in lab experiments.
In conclusion, 2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]-1-(4-phenoxyphenyl)ethanone is a promising compound with a wide range of potential applications in scientific research. Its unique properties make it a useful tool for studying the mechanisms of disease development and progression, and it has the potential to be developed into new therapeutic agents for the treatment of various diseases.

Synthesis Methods

The synthesis of 2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]-1-(4-phenoxyphenyl)ethanone involves a multi-step process that requires the use of specialized equipment and reagents. The process typically begins with the reaction of 4-phenoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then reacted with methyl iodide to form the corresponding methylated product. The final step involves the reaction of the methylated intermediate with 1-bromo-2-(4-phenoxyphenyl)ethanone to form the desired product.

Scientific Research Applications

2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]-1-(4-phenoxyphenyl)ethanone has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a potential therapeutic agent for the treatment of various diseases. Studies have shown that this compound has potent anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.

properties

Product Name

2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]-1-(4-phenoxyphenyl)ethanone

Molecular Formula

C16H14N4O2S

Molecular Weight

326.4 g/mol

IUPAC Name

2-(1-methyltetrazol-5-yl)sulfanyl-1-(4-phenoxyphenyl)ethanone

InChI

InChI=1S/C16H14N4O2S/c1-20-16(17-18-19-20)23-11-15(21)12-7-9-14(10-8-12)22-13-5-3-2-4-6-13/h2-10H,11H2,1H3

InChI Key

JSKRYOMKROEMEE-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)SCC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3

Canonical SMILES

CN1C(=NN=N1)SCC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

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